

Cost-benefit analysis of using (2R,5R)-2,5-Dimethylmorpholine in synthesis

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Compound of Interest

Compound Name: (2R,5R)-2,5-Dimethylmorpholine

CAS No.: 1130061-44-7

Cat. No.: B1385937

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Cost-Benefit Analysis: (2R,5R)-2,5-Dimethylmorpholine in Synthesis[1]

Executive Summary: The Premium of Chirality

(2R,5R)-2,5-Dimethylmorpholine (CAS: 1639886-52-4) represents a "high-risk, high-reward" strategic choice in lead optimization.[1] While it commands a market price ~500x higher than generic morpholine analogs, its ability to lock active conformations and block metabolic soft spots offers a critical advantage in salvaging late-stage lead series.[1]

Feature	Morpholine	cis-2,6-Dimethylmorpholine	(2R,5R)-2,5-Dimethylmorpholine
Chirality	Achiral	Meso (Achiral)	Chiral (Enantiopure)
Approx.[1] Cost	< \$0.10 / g	~\$0.50 / g	~\$300.00 / g
Metabolic Stability	Low (N-dealkylation/Oxidation)	High (Steric shielding)	Superior (Site-specific blocking)
Selectivity	Low (Flexible)	Moderate	High (Vector-defined)

Recommendation: Utilize **(2R,5R)-2,5-dimethylmorpholine** only when:

- Selectivity is driven by a specific vector: The methyl groups are required to clash with off-target residues (e.g., sparing PI3K while hitting mTOR).[1]
- Metabolic hot-spots are identified: Specifically at the C2 or C5 positions of the morpholine ring.
- Solubility is a limiting factor: The disruption of crystal packing by the chiral methyls enhances aqueous solubility compared to planar analogs.

Strategic Rationale: The "Magic Methyl" Effect

The introduction of methyl groups at the 2 and 5 positions of the morpholine ring is not merely a lipophilicity modulation; it is a conformational lock.

Conformational Analysis

Unlike unsubstituted morpholine, which rapidly flips between chair conformers, **(2R,5R)-2,5-dimethylmorpholine** adopts a preferred chair conformation to minimize 1,3-diaxial interactions.[1] In the (2R,5R) trans isomer, the methyl groups orient to stabilize a specific spatial arrangement of the nitrogen lone pair and the ether oxygen.

- **Binding Affinity:** This pre-organization reduces the entropic penalty upon binding to the protein target.
- **Selectivity:** The fixed vectors of the methyl groups can exploit small hydrophobic pockets in the ATP-binding sites of kinases (e.g., ALK, ROS1, mTOR), providing selectivity over homologous enzymes.[1]

Metabolic Shielding

Morpholine is notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6), leading to:

- **-Hydroxylation:** Leading to ring opening (lactam formation).[1]
- **N-Dealkylation:** Loss of the pharmacophore.[1]

Placing a methyl group at C2 or C5 sterically hinders the approach of the heme-oxo species to the

-carbon, significantly extending the half-life (

) in human liver microsomes (HLM).[1]

Comparative Technical Analysis

The following table contrasts the target molecule with its primary alternatives in a drug discovery context.

Table 1: Physicochemical and Commercial Comparison

Metric	Morpholine	cis-2,6-Dimethylmorpholine	(2R,5R)-2,5-Dimethylmorpholine
Structure	Unsubstituted	2,6-syn substitution	2,5-trans substitution
Stereochemistry	Achiral	Meso (Internal plane of symmetry)	-Symmetric (Chiral)
ClogP	-0.86	~0.2	~0.5
pKa (Conj.[1] Acid)	8.36	9.04	~8.5
Synthetic Cost	Commoditized	Commoditized	Premium (Multi-step)
Primary Use	Solubility handle	Metabolic stability (cheap)	Selectivity & Potency optimization
Availability	Bulk (Tons)	Bulk (Tons)	Gram to Kilogram scale

“

Note on Cost: Prices derived from 2025 catalog data. **(2R,5R)-2,5-dimethylmorpholine HCl** is listed at approx.[1][2][3]

100/kg.[1]

Synthesis & Causality of High Cost

The high cost of **(2R,5R)-2,5-dimethylmorpholine** stems from the difficulty of establishing the 2,5-trans stereochemistry.[1] Unlike the 2,6-cis isomer, which is thermodynamically favored (both methyls equatorial) and easily made from catalytic hydrogenation of lutidines, the 2,5-isomer requires asymmetric synthesis.[1]

Synthetic Pathway (Chiral Pool Approach)

The most robust route utilizes L-Alanine as a chiral template.[1] This ensures high enantiomeric excess (ee) but introduces multiple steps.

Workflow Visualization (Graphviz):



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Figure 1: Enantioselective synthesis route from L-Alanine. The formation of the morpholine-2,5-dione intermediate is the yield-limiting step, driving the high cost.[1]

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling

For researchers incorporating this block into a scaffold, standard SNAr conditions often fail due to the steric bulk of the methyl groups.[1] A palladium-catalyzed approach is recommended.[1]

Reagents:

- Aryl Halide (1.0 equiv)[1]
- **(2R,5R)-2,5-Dimethylmorpholine HCl** (1.2 equiv)[1]
- Pd2(dba)3 (0.02 equiv)
- XPhos or RuPhos (0.04 equiv)[1]
- NaOtBu (3.0 equiv)[1]
- Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

- Degassing: Charge a reaction vial with the aryl halide, Pd catalyst, Ligand, and Base. Seal and purge with Argon for 5 minutes.

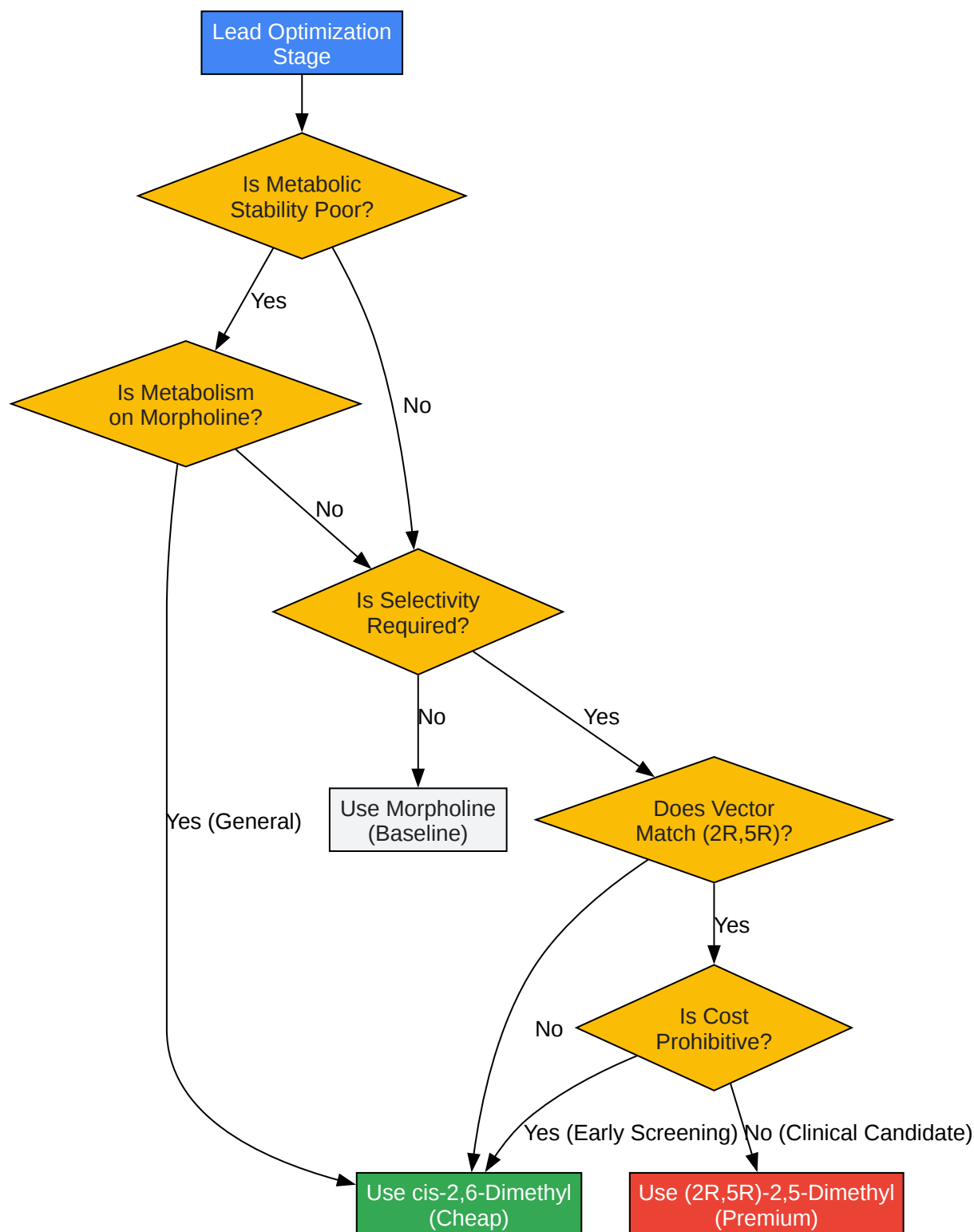
- Free Basing: If using the HCl salt of the amine, premix it with the base in the solvent for 10 minutes under Argon before adding to the catalyst mixture to ensure the free amine is available.
- Coupling: Add the solvent/amine mixture to the catalyst vial via syringe.
- Heating: Heat to 100°C for 4-12 hours. Monitor conversion by LC-MS.
- Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography (0-10% MeOH in DCM).



Critical Insight: The steric hindrance at the nitrogen (due to the adjacent C3/C5 environment) requires electron-rich, bulky ligands like RuPhos to facilitate the reductive elimination step.

Decision Framework: When to Buy?

Use this logic flow to determine if the investment in **(2R,5R)-2,5-dimethylmorpholine** is justified for your project.



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Figure 2: Decision matrix for selecting morpholine analogs in lead optimization.

References

- PubChem.2,5-Dimethylmorpholine Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)^[1]
- Borsari, C. et al. (2023).^[1] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [\[Link\]](#)
- Tzara, A. et al. (2020).^[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [\[Link\]](#)
- Wymann, M. P. et al. (2025).^[1] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. NIH PMC.^[1] Available at: [\[Link\]](#)

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Sources

- 1. 1639886-52-4,(2R,5R)-2,5-Dimethylmorpholine Hydrochloride- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 2. ivychem.com [ivychem.com]
- 3. (2R,5R)-2,5-Dimethylmorpholine hydrochloride - Lead Sciences [lead-sciences.com]
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